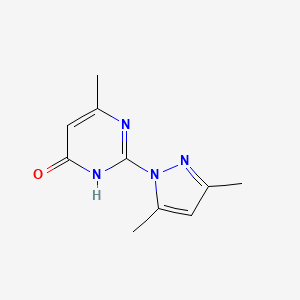

Pyrimidinone 8

Description

The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-5-9(15)12-10(11-6)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFVEJXUSTTZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346841 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65004-42-4 | |

| Record name | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cellular Function of Pyrimidinone 8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidinone 8 has been identified as a novel, potent, and specific inhibitor of the divalent metal transporter 1 (DMT1), also known as solute carrier family 11 member 2 (SLC11A2). This technical guide provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. The information presented herein is intended to support further research and drug development efforts targeting DMT1-mediated cellular processes.

Introduction to this compound and its Target: DMT1

This compound is a small molecule that has emerged from virtual screening of large chemical databases as a selective inhibitor of DMT1.[1] DMT1 is a crucial transmembrane protein responsible for the uptake of non-heme iron and other divalent metals into cells.[1] It plays a vital role in dietary iron absorption in the duodenum and in iron transport from the endosome to the cytosol in peripheral cells.[1] Given its central role in iron homeostasis, dysregulation of DMT1 has been implicated in various pathological conditions, including iron-overload diseases, neurodegenerative disorders, and cancer, making it an attractive therapeutic target.[1]

Mechanism of Action of this compound

This compound functions as a reversible, linear, non-competitive, and allosteric inhibitor of human DMT1 (hDMT1).[1][2] This means that this compound binds to a site on the DMT1 protein that is distinct from the iron-binding site. This allosteric binding induces a conformational change in the transporter, thereby inhibiting its ability to transport iron across the cell membrane without directly competing with the iron ions.

Key characteristics of this compound's inhibitory action include:

-

No effect on DMT1 expression: The compound inhibits the activity of the transporter without altering its expression levels on the cell surface.[1][2]

-

pH-independence: The inhibitory effect of this compound is not dependent on the extracellular pH.[1][2]

Quantitative Data

The inhibitory potency of this compound against human DMT1 has been quantified in cellular assays.

| Parameter | Value | Cell Line | Target | Reference |

| Ki | ~20 µM | HEK293 (overexpressing hDMT1) | hDMT1 | [1][2] |

| IC50 | 13.8 µM | HEK293 (overexpressing hDMT1) | hDMT1-mediated iron uptake | [2] |

Cellular Effects of this compound

The primary cellular function of this compound is the inhibition of cellular iron uptake . By blocking DMT1, this compound effectively reduces the influx of ferrous iron into the cytoplasm. This has significant implications for cellular iron homeostasis and can be leveraged to study the physiological roles of DMT1 and to develop therapeutic strategies for iron-related disorders.

Figure 1: Mechanism of action of this compound on cellular iron uptake.

Experimental Protocols

The characterization of this compound as a DMT1 inhibitor relies on specific in vitro cellular assays.

Ligand-Based Virtual Screening Workflow

This compound was identified through a computational screening process.

Figure 2: Workflow for the discovery of this compound.

Radioactive Iron Uptake Assay in hDMT1-Expressing Cells

This assay is the gold standard for measuring the inhibitory activity of compounds on DMT1-mediated iron transport.

Objective: To quantify the inhibition of ferrous iron (Fe²⁺) uptake in cells overexpressing human DMT1 in the presence of this compound.

Materials:

-

HEK293 cell line stably overexpressing hDMT1.

-

Cell culture medium (e.g., DMEM) and supplements.

-

Uptake buffer (e.g., MES-buffered saline, pH 5.5).

-

⁵⁵FeCl₃ (radioactive iron).

-

Ascorbic acid.

-

This compound stock solution (in DMSO).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Culture the hDMT1-expressing HEK293 cells in appropriate flasks or plates until they reach the desired confluency.

-

Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

-

Preparation of Iron Solution: Prepare a fresh solution of ⁵⁵Fe²⁺ by mixing ⁵⁵FeCl₃ with a molar excess of ascorbic acid in the uptake buffer. The ascorbic acid reduces Fe³⁺ to Fe²⁺, the substrate for DMT1.

-

Inhibitor Treatment:

-

Wash the cells with the uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control, DMSO) in the uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Iron Uptake:

-

Initiate the iron uptake by adding the ⁵⁵Fe²⁺ solution to each well.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Termination of Uptake:

-

Stop the uptake by rapidly washing the cells with ice-cold uptake buffer containing a chelator like EDTA to remove extracellularly bound iron.

-

-

Cell Lysis and Measurement:

-

Lyse the cells in each well.

-

Transfer the cell lysates to scintillation vials containing a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter to determine the amount of intracellular ⁵⁵Fe.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of each sample.

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the study of DMT1. Its specific, non-competitive inhibitory action allows for the targeted investigation of the roles of DMT1 in health and disease. Future research may focus on optimizing the structure of this compound to enhance its potency and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for the treatment of iron-overload disorders and other pathologies associated with aberrant DMT1 activity.

References

Pyrimidinone 8: A Selective, Non-Competitive Inhibitor of Divalent Metal Transporter 1 (DMT1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and for iron transport out of endosomes in various cell types. Its central role in iron homeostasis makes it a compelling therapeutic target for iron-overload disorders such as hemochromatosis and β-thalassemia. Pyrimidinone 8 has emerged as a significant small molecule inhibitor of DMT1, acting through a distinct non-competitive mechanism. This document provides a comprehensive technical overview of this compound, including its quantitative inhibitory properties, detailed experimental methodologies for its characterization, and visualization of relevant pathways and workflows.

Core Data Presentation

The inhibitory activity of this compound on human DMT1 (hDMT1) has been quantified, revealing its potential as a tool compound for studying DMT1 function and as a lead scaffold for drug development.[1][2]

| Parameter | Value | Description | Cell Line |

| IC50 | 13.8 µM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of DMT1-mediated iron uptake.[1] | HEK293 cells overexpressing hDMT1 |

| Ki | ~20 µM | The inhibition constant, indicating the binding affinity of this compound to DMT1. This value was determined for its reversible, linear non-competitive inhibition.[1][2] | HEK293 cells overexpressing hDMT1 |

| Mechanism of Action | Reversible, linear non-competitive | This compound binds to a site on the transporter that is distinct from the iron-binding site, inhibiting transport without competing with the substrate.[1][2] This inhibition is not dependent on extracellular pH and does not alter the cell surface expression of hDMT1.[1][2] | N/A |

Experimental Protocols

The characterization of this compound as a DMT1 inhibitor relies on robust in vitro assays. The following are detailed methodologies for two key experiments.

Radioactive Iron (55Fe2+) Uptake Assay

This assay directly measures the uptake of iron into cells and is a gold-standard method for assessing DMT1 activity and its inhibition.

Objective: To quantify the inhibition of DMT1-mediated iron uptake by this compound.

Materials:

-

HEK293 cells stably overexpressing hDMT1

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Uptake Buffer (pH 5.5): MES-buffered saline

-

Wash Buffer (pH 7.4): HEPES-buffered saline

-

55FeCl3 (radiolabeled iron)

-

Ascorbic acid

-

This compound

-

Scintillation cocktail

-

Multi-well cell culture plates

-

Scintillation counter

Protocol:

-

Cell Culture: Culture HEK293 cells overexpressing hDMT1 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells in multi-well plates and grow to confluence.

-

Preparation of 55Fe2+ Solution: Prepare a fresh solution of 55FeCl3 in the uptake buffer. Add a 100-fold molar excess of ascorbic acid to reduce Fe3+ to Fe2+, the substrate for DMT1.

-

Inhibitor Incubation: Wash the cells with uptake buffer (pH 5.5). Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in uptake buffer for 10-15 minutes at room temperature.

-

Iron Uptake: Initiate the uptake by adding the 55Fe2+ solution to each well. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer (pH 7.4) to remove extracellular 55Fe2+.

-

Cell Lysis and Scintillation Counting: Lyse the cells in a suitable buffer. Add a scintillation cocktail to the cell lysate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the rate of iron uptake and plot it against the concentration of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.

Calcein-AM Fluorescence Quenching Assay

This is a non-radioactive, high-throughput method to assess the influx of ferrous iron into the cytoplasm. Calcein, a fluorescent dye, is quenched upon binding to iron.

Objective: To indirectly measure the inhibition of DMT1-mediated iron uptake by this compound.

Materials:

-

HEK293 cells stably overexpressing hDMT1

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

Calcein-AM (acetoxymethyl ester)

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Ferrous sulfate (FeSO4)

-

Ascorbic acid

-

This compound

-

Fluorescence plate reader

Protocol:

-

Cell Culture: Culture and seed HEK293 cells overexpressing hDMT1 as described in the radioactive uptake assay.

-

Calcein Loading: Wash the cells with HBSS. Load the cells with Calcein-AM (typically 1-2 µM) in HBSS and incubate for 30-60 minutes at 37°C in the dark. The esterases within the cells will cleave the AM group, trapping the fluorescent calcein inside.

-

Wash: Wash the cells twice with HBSS to remove extracellular Calcein-AM.

-

Inhibitor Incubation: Pre-incubate the calcein-loaded cells with varying concentrations of this compound (or vehicle control) for 10-15 minutes at room temperature.

-

Iron-Induced Quenching: Prepare a solution of FeSO4 with a molar excess of ascorbic acid in HBSS. Measure the baseline fluorescence of the cells. Add the iron solution to the wells and immediately begin monitoring the fluorescence over time using a plate reader (excitation ~485 nm, emission ~520 nm).

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron influx. Calculate the initial rate of quenching for each concentration of this compound. Plot these rates against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of DMT1 inhibition by this compound.

Caption: Workflow for DMT1 inhibition assays.

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other proteins, especially those with similar functions. While this compound is characterized as a DMT1 inhibitor, comprehensive, publicly available quantitative data on its selectivity against other divalent metal transporters, such as ZIP8, ZIP14, and the iron exporter ferroportin, is currently limited. Further studies are required to fully elucidate the selectivity profile of this compound.

Synthesis

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of DMT1. Its reversible and non-competitive inhibitory mechanism provides a distinct pharmacological profile compared to competitive inhibitors. The provided experimental protocols serve as a foundation for the in vitro assessment of this compound and other potential DMT1 inhibitors. Future research should focus on detailed selectivity profiling and in vivo efficacy studies to further validate its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of a Novel Pyrazolyl-Pyrimidinone AC1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery and synthesis of a potent and selective pyrazolyl-pyrimidinone inhibitor of Ca2+/calmodulin-stimulated adenylyl cyclase 1 (AC1). This compound, referred to herein as Pyrimidinone 8, represents a significant advancement in the development of potential therapeutics for chronic pain. The document provides a comprehensive overview of its biological context, synthesis, and key experimental data.

Adenylyl cyclases (ACs) are crucial enzymes in signal transduction, catalyzing the conversion of ATP to cAMP. The AC1 isoform is implicated in chronic pain sensitization, making it a promising target for novel analgesics. However, the closely related AC8 isoform is involved in learning and memory, necessitating the development of selective AC1 inhibitors to avoid potential cognitive side effects.[1][2][3] High-throughput screening efforts identified a pyrazolyl-pyrimidinone scaffold with promising potency and selectivity for AC1 over AC8.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, highlighting their potency and selectivity as AC1 inhibitors.

Table 1: In Vitro Activity of this compound and Analogs

| Compound | AC1 IC50 (µM) | AC8 Inhibition at AC1 IC90 (%) |

| This compound (Hit 1) | 1.4 | 46 |

| Analog 20 | 0.44 | 12 |

| Analog 21 | 0.39 | 19 |

| Analog 26 | 0.25 | 37 |

Data sourced from cellular assays measuring cAMP production.[1][4]

Experimental Protocols

Synthesis of the Pyrazolyl-Pyrimidinone Scaffold

The synthesis of the pyrazolyl-pyrimidinone core is a multi-step process. The general synthetic route is outlined below.

Scheme 1: Synthesis of the Pyrazolyl-Pyrimidinone Core

Caption: Synthetic workflow for the pyrazolyl-pyrimidinone core.

Step 1: Synthesis of 6-ethyl thiouracil (Intermediate 2) Thiourea and ethyl 3-oxopentanoate undergo a cyclocondensation reaction to yield 6-ethyl thiouracil.[1]

Step 2: S-methylation (Intermediate 3) Intermediate 2 is selectively S-methylated using a slight excess of methyl iodide. The reaction is initiated at 3 °C and allowed to warm to room temperature.[1]

Step 3: Nucleophilic Substitution (Intermediate 4) The S-methylated intermediate (3) is treated with hydrazine to produce the hydrazinyl intermediate (4).[1]

Step 4: Regioselective Cyclization (Intermediate 5) Intermediate 4 is heated with 3-aminocrotononitrile, which undergoes a regioselective cyclization to form the pyrazolopyrimidinone intermediate (5).[1]

Step 5: Amide Coupling to Yield Final Analogs The final pyrimidinone analogs are synthesized via amide coupling of the pyrazolopyrimidinone intermediate (5) with various carboxylic acids. A mixed anhydride coupling method has been found to be effective.[1]

Biological Assays

Cellular AC1 and AC8 Inhibition Assay The inhibitory activity of the synthesized compounds against AC1 and AC8 is determined using a cellular assay. HEK293 cells stably expressing either AC1 or AC8 are used. The cells are treated with the test compounds, and then cAMP production is stimulated. The resulting cAMP levels are measured using a competitive binding assay. The IC50 values are calculated from the concentration-response curves.[1]

Signaling Pathway

The pyrazolyl-pyrimidinone inhibitors act on the adenylyl cyclase signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Inhibition of the AC1 signaling pathway by this compound.

This pyrazolyl-pyrimidinone scaffold represents a promising starting point for the development of novel therapeutics for chronic pain. The high potency and selectivity for AC1 over AC8 suggest the potential for an improved side-effect profile compared to non-selective inhibitors. Further optimization of this series may lead to clinical candidates for the treatment of various chronic pain conditions.[1][2]

References

- 1. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Pyrimidinone 8: A Novel Divalent Metal Transporter 1 (DMT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidinone 8, with the chemical name 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, is a novel small molecule identified as a potent, allosteric, and non-competitive inhibitor of the Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2). DMT1 is a crucial protein for dietary iron absorption and cellular iron uptake. Its dysregulation is implicated in various disorders, including iron-overload diseases, neurodegenerative conditions, and certain cancers, making it a significant therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological activity, and the known signaling pathways associated with this compound, offering a valuable resource for researchers in pharmacology and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrimidinone core substituted with a dimethyl-pyrazole moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | |

| CAS Number | 65004-42-4 | [1][2] |

| Molecular Formula | C10H12N4O | [2] |

| Molecular Weight | 204.233 g/mol | |

| Appearance | Solid | |

| Storage | Store at room temperature. | [2] |

| SMILES | CC1=CC(=O)NC(=NC1)N1N=C(C)C=C1C | |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | |

| Solubility | No data available |

Synthesis

A potential synthetic pathway for this compound could involve the following conceptual steps:

Caption: Conceptual synthesis pathway for this compound.

Biological Activity and Mechanism of Action

This compound is characterized as a novel, reversible, allosteric, and non-competitive inhibitor of the human Divalent Metal Transporter 1 (hDMT1).[3][4]

Table 2: Biological Activity of this compound against hDMT1

| Parameter | Value | Reference |

| Target | Divalent Metal Transporter 1 (DMT1/SLC11A2) | [4] |

| Mechanism of Action | Reversible, linear non-competitive inhibitor | [4] |

| Ki | 20 µM (for hDMT1) | [4] |

| IC50 (Iron Uptake) | 13.8 µM | [4] |

The inhibitory effect of this compound on hDMT1-mediated iron uptake is independent of extracellular pH and does not alter the cell surface expression of the transporter.[4] This suggests that the compound does not physically block the ion permeation pathway from the outside or induce the internalization of the transporter.

More recent investigations into pyrazolyl-pyrimidone derivatives as DMT1 inhibitors have proposed an alternative mechanism involving metal chelation.[5][6] This suggests that these compounds may exert their inhibitory effect by binding to the iron substrate in the assay medium, thereby preventing its transport. Further studies are required to definitively elucidate the precise mechanism of action of this compound.

Signaling Pathways

DMT1 plays a significant role in cellular iron homeostasis, and its activity is intricately linked to several signaling pathways. Inhibition of DMT1 by this compound can be expected to modulate these pathways.

DMT1-Mediated Iron Transport and Downstream Effects

DMT1 facilitates the transport of ferrous iron (Fe2+) across the cell membrane or from the endosome into the cytoplasm. This intracellular iron is then utilized for various cellular processes or stored in ferritin.

Caption: DMT1-mediated iron uptake and its inhibition by this compound.

Regulation of DMT1 via Ubiquitination

The cellular levels and activity of DMT1 are regulated by post-translational modifications, notably ubiquitination, which targets the transporter for degradation. This process involves the Nedd4 family of E3 ubiquitin ligases, such as WWP2, and adaptor proteins like Ndfip1 and Ndfip2.[7][8]

Caption: Ubiquitin-mediated degradation pathway of DMT1.

Crosstalk between DMT1 and the NOTCH Signaling Pathway

Recent studies have revealed a functional link between DMT1 and the NOTCH signaling pathway, a critical regulator of cell fate decisions.[9][10] Specifically, the DMT1 isoform lacking the iron-response element (DMT1-nonIRE) has been shown to modulate NOTCH activity.[9][11] Knockdown of DMT1-nonIRE suppresses the Notch/Myc pathway.[9]

Caption: Interaction between DMT1 and the NOTCH signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the inhibitory activity of compounds like this compound on DMT1.

Radioactive Iron (⁵⁵Fe²⁺) Uptake Assay

This assay directly measures the uptake of radioactive iron into cells overexpressing DMT1.

Workflow:

Caption: Workflow for a radioactive iron uptake assay.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably overexpressing hDMT1 are cultured to 80-90% confluency in appropriate media.

-

Cell Plating: Cells are seeded into 24- or 48-well plates and allowed to adhere overnight.

-

Inhibitor Pre-incubation: The culture medium is removed, and cells are washed with an uptake buffer (e.g., MES-buffered saline at pH 5.5). Cells are then pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) in the uptake buffer for a specified time (e.g., 10-30 minutes) at 37°C.

-

Iron Uptake: A solution of ⁵⁵FeCl₃, freshly mixed with a reducing agent like ascorbic acid to generate ⁵⁵Fe²⁺, is added to each well to initiate the uptake.

-

Termination of Uptake: After a defined incubation period (e.g., 15-30 minutes) at 37°C, the uptake is stopped by rapidly washing the cells with ice-cold wash buffer (e.g., PBS with EDTA) to remove extracellular ⁵⁵Fe²⁺.

-

Cell Lysis and Scintillation Counting: Cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The lysate is then transferred to scintillation vials, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of ⁵⁵Fe²⁺ uptake is normalized to the protein concentration in each well. The percentage of inhibition is calculated relative to the vehicle-treated control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[6]

Calcein Fluorescence Quenching Assay

This is a non-radioactive method to assess intracellular iron levels. Calcein, a fluorescent dye, is quenched upon binding to free intracellular iron.

Workflow:

Caption: Workflow for a calcein fluorescence quenching assay.

Detailed Methodology:

-

Cell Preparation: DMT1-expressing cells are seeded in a black, clear-bottom 96-well plate.

-

Calcein Loading: Cells are loaded with Calcein-AM (the acetoxymethyl ester form, which is cell-permeant) in a suitable buffer for 30-60 minutes at 37°C. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein intracellularly.

-

Baseline Measurement: After washing to remove extracellular Calcein-AM, the baseline fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

Inhibition and Iron Addition: this compound or vehicle is added to the wells, followed by the addition of a source of ferrous iron (e.g., ferrous ammonium sulfate).

-

Fluorescence Monitoring: The fluorescence is monitored kinetically over time. As iron enters the cells via DMT1, it binds to calcein, causing a decrease (quenching) in the fluorescence signal.

-

Data Analysis: The rate of fluorescence quenching is calculated. The inhibition of DMT1 activity by this compound is determined by the reduction in the rate of quenching compared to the vehicle control.[12]

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of the Divalent Metal Transporter 1. Its characterization as a non-competitive, allosteric inhibitor provides a unique modality for modulating DMT1 activity. The emerging links between DMT1 and critical signaling pathways like NOTCH and ubiquitination highlight the broader physiological and pathological implications of targeting this transporter. While further investigation is needed to fully elucidate its precise mechanism of action and to develop a scalable synthetic route, this compound serves as a promising lead compound for the development of novel therapeutics for a range of iron-related and other diseases. This guide provides a foundational repository of technical information to aid researchers in their exploration of this compound and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. rsc.org [rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. 3,5-Dimethylpyrazol-1-methanol | C6H10N2O | CID 96393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. rsc.org [rsc.org]

- 9. heteroletters.org [heteroletters.org]

- 10. Inhibitors of Human Divalent Metal Transporters DMT1 (SLC11A2) and ZIP8 (SLC39A8) from a GDB‐17 Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of Pyrimidinone 8 Derivatives as Divalent Metal Transporter 1 (DMT1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Pyrimidinone 8 and its derivatives as inhibitors of the Divalent Metal Transporter 1 (DMT1), a crucial protein in iron homeostasis. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Target: DMT1

This compound, chemically identified as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (CAS 65004-42-4), is a recognized inhibitor of the Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2).[1][2] DMT1 is a key transmembrane protein responsible for the uptake of dietary non-heme iron in the duodenum and the transport of iron out of endosomes into the cytoplasm in other cells.[3][4] Dysregulation of DMT1 is implicated in iron overload disorders such as hemochromatosis and certain types of anemia.[5] Therefore, inhibitors of DMT1, like this compound and its derivatives, are valuable tools for research and potential therapeutic agents for managing these conditions.

Biological Activity of this compound Derivatives

This compound acts as a reversible and non-competitive inhibitor of human DMT1 (hDMT1).[6] While extensive research on a broad series of this compound derivatives is not widely published, the existing data for the parent compound provides a benchmark for its inhibitory activity.

Table 1: Quantitative Inhibitory Activity of this compound against hDMT1

| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Notes |

| This compound | hDMT1 | ⁵⁵Fe uptake in HEK293 cells | 13.8 | 20 | Reversible, non-competitive inhibitor.[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DMT1 inhibitors.

Cell Culture and Transfection

HEK293T cells are cultured in alpha minimal essential medium supplemented with 10% fetal bovine serum, 50 U/mL penicillin, and 50 µg/mL streptomycin. For DMT1 inhibition assays, cells are transiently or stably transfected with a vector expressing human DMT1.

Radioactive Iron (⁵⁵Fe) Uptake Assay

This assay directly measures the uptake of iron into cells mediated by DMT1.

-

Cell Preparation: HEK293T cells stably overexpressing DMT1 are seeded in 24-well plates and grown to 60-80% confluency.

-

Inhibitor Incubation: Cells are pre-incubated for 5 minutes with varying concentrations of the test compounds (e.g., this compound derivatives) in a suitable buffer.

-

Iron Uptake: Radioactive ⁵⁵Fe²⁺ (e.g., 1 µM) is added to the cells, and they are incubated for 15 minutes to allow for iron uptake.

-

Washing: The cells are washed to remove extracellular ⁵⁵Fe²⁺.

-

Quantification: The amount of intracellular ⁵⁵Fe²⁺ is determined by scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Calcein-AM Fluorescence Quenching Assay

This is a non-radioactive method to assess DMT1 activity by measuring the quenching of intracellular calcein fluorescence by incoming ferrous iron.

-

Cell Loading: Adherent cells are loaded with Calcein-AM (e.g., 1-5 µM) for 15-60 minutes. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein.[7][8][9]

-

Inhibitor Treatment: The cells are then treated with the test compounds.

-

Fluorescence Measurement: A baseline fluorescence reading is taken using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

-

Iron Addition: A solution of ferrous iron (Fe²⁺) is added to the wells.

-

Quenching Monitoring: The decrease in fluorescence intensity over time is monitored as iron enters the cells and quenches the calcein fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron uptake. Inhibition is calculated by comparing the quenching rates in the presence and absence of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DMT1-mediated iron uptake pathway and a typical experimental workflow for screening DMT1 inhibitors.

Caption: DMT1-Mediated Iron Uptake Pathway and Site of Inhibition.

Caption: Experimental Workflow for Screening DMT1 Inhibitors.

Conclusion and Future Directions

This compound serves as a valuable chemical scaffold for the development of potent and selective DMT1 inhibitors. The methodologies outlined in this guide provide a framework for the systematic evaluation of this compound derivatives. Future research should focus on synthesizing and testing a broader range of these derivatives to establish a clear structure-activity relationship (SAR). A comprehensive SAR study will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, paving the way for the development of novel therapeutics for iron-related disorders. Further investigation into the precise binding site and mechanism of inhibition of this compound on DMT1 will also be crucial for rational drug design.

References

- 1. This compound |CAS:65004-42-4 Probechem Biochemicals [probechem.com]

- 2. This compound| [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Hepatocyte divalent metal-ion transporter-1 is dispensable for hepatic iron accumulation and non-transferrin-bound iron uptake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Pyrimidinone 8: A Technical Guide to its Role in Iron Homeostasis Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential element for numerous physiological processes, but its dysregulation is implicated in a range of disorders, from anemia to iron overload diseases. The intricate control of iron homeostasis is therefore a critical area of research and a promising target for therapeutic intervention. A key protein in this process is the Divalent Metal Transporter 1 (DMT1), responsible for the uptake of non-heme iron in the duodenum and the transport of iron out of endosomes within cells. Recently, a small molecule, Pyrimidinone 8, has been identified as a potent inhibitor of DMT1, offering a valuable tool for studying iron metabolism and a potential lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in the study of iron homeostasis.

This compound: A Novel DMT1 Inhibitor

This compound (CAS 65004-42-4), with the chemical name 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, has been characterized as a reversible and non-competitive inhibitor of human Divalent Metal Transporter 1 (hDMT1).[1][2] This mode of inhibition suggests that this compound binds to a site on the transporter distinct from the iron-binding site, leading to a conformational change that impedes iron transport.

Quantitative Data

The inhibitory activity of this compound on hDMT1 has been quantified, providing key parameters for its use in experimental settings.

| Parameter | Value | Description | Reference |

| Ki | ~20 µM | Inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. | [1] |

| IC50 | 13.8 µM | Half-maximal inhibitory concentration, representing the concentration of inhibitor that reduces the biological activity by 50%. | [3] |

These values demonstrate that this compound is a moderately potent inhibitor of DMT1, making it a suitable tool for in vitro and potentially in vivo studies of iron transport.

Mechanism of Action and Signaling Pathways

DMT1 plays a crucial role in two key pathways of iron uptake: the absorption of dietary non-heme iron in the intestine and the transferrin cycle for iron acquisition by most cells.

Dietary Iron Absorption

In the duodenum, dietary ferric iron (Fe³⁺) is first reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome B (DcytB). DMT1, located on the apical membrane of enterocytes, then transports Fe²⁺ into the cell. Once inside, iron can be stored in ferritin or transported out of the cell into the bloodstream via the iron exporter ferroportin (FPN).[4][5]

Transferrin Cycle

Most cells acquire iron through the endocytosis of transferrin-bound iron. Following the binding of iron-laden transferrin to the transferrin receptor 1 (TfR1) on the cell surface, the complex is internalized into an endosome. The acidic environment of the endosome causes the release of iron from transferrin. This iron is then reduced to Fe²⁺ and transported out of the endosome into the cytoplasm by DMT1.[4]

By inhibiting DMT1, this compound can effectively block both of these iron uptake pathways, leading to a decrease in intracellular iron levels.

Regulatory Signaling of DMT1

The expression and activity of DMT1 are tightly regulated to maintain iron homeostasis. This regulation occurs at both the transcriptional and post-translational levels. For instance, the expression of DMT1 is responsive to cellular iron levels through the iron-responsive element (IRE)/iron-regulatory protein (IRP) system. Post-translationally, DMT1 is regulated by ubiquitination, a process involving Ndfip1/2 and the E3 ubiquitin ligase WWP2, which targets the transporter for degradation.[6]

The following diagram illustrates the central role of DMT1 in cellular iron uptake and its inhibition by this compound.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize DMT1 inhibitors like this compound. These should be adapted based on specific experimental needs and cell lines.

55Fe Uptake Assay in DMT1-Expressing Cells

This assay directly measures the transport of radioactive iron into cells.

Materials:

-

HEK293 cells stably expressing hDMT1 (or other suitable cell line)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

55FeCl₃ solution

-

Ascorbic acid

-

MES-buffered saline (MBS): 20 mM MES, 137 mM NaCl, 5.4 mM KCl, 0.34 mM Na₂HPO₄, 10 mM glucose, pH 5.5

-

Wash buffer: 150 mM NaCl, 10 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

This compound stock solution (in DMSO)

Procedure:

-

Seed DMT1-expressing cells in a 24-well plate and grow to confluence.

-

Prepare the 55Fe uptake solution by mixing 55FeCl₃ with a 100-fold molar excess of ascorbic acid in MBS to a final iron concentration of 1-10 µM.

-

Wash the cells twice with MBS.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in MBS for 10-15 minutes at 37°C.

-

Initiate the uptake by adding the 55Fe uptake solution to each well.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer.

-

Lyse the cells in 0.1 M NaOH or 1% SDS.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

Cellular Iron Measurement Assay

This assay quantifies the total iron content within cells.

Materials:

-

Cells treated with this compound or vehicle control

-

Iron Assay Kit (e.g., based on Ferene S colorimetric method)

-

Iron Assay Buffer (acidic)

-

Iron Reducer (for total iron measurement)

-

Iron Probe (e.g., Ferene S)

-

Microplate reader

Procedure:

-

Culture and treat cells with this compound for the desired duration.

-

Harvest and wash the cells with ice-cold PBS.

-

Resuspend the cell pellet in Iron Assay Buffer and homogenize (e.g., by sonication or Dounce homogenizer).

-

Centrifuge the homogenate to pellet insoluble debris.

-

Transfer the supernatant to a new tube.

-

To measure total iron, add Iron Reducer to a portion of the supernatant to convert Fe³⁺ to Fe²⁺. For ferrous iron (Fe²⁺) measurement, add assay buffer instead.

-

Incubate as per the kit manufacturer's instructions.

-

Add the Iron Probe to all samples and standards.

-

Incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 593 nm for Ferene S).

-

Calculate the iron concentration based on a standard curve.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound from the primary literature is not fully available in the public domain, the general synthesis of similar 2-aminopyrimidinone derivatives often involves a multi-component condensation reaction. For example, a common route is the condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline medium.[7] The synthesis of related 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines has also been described, involving a multi-step process starting from cyclohexanone.[9][10]

The following diagram outlines a plausible general synthetic workflow for pyrimidinone derivatives.

Conclusion

This compound represents a significant tool for researchers in the field of iron homeostasis. Its well-characterized, non-competitive inhibitory action on DMT1 allows for the targeted disruption of cellular iron uptake, facilitating a deeper understanding of the physiological and pathological roles of this crucial transporter. The data and protocols presented in this guide are intended to support the design and execution of experiments aimed at elucidating the complex mechanisms of iron metabolism and exploring novel therapeutic strategies for iron-related disorders. Further research into the in vivo efficacy and safety of this compound and its derivatives may pave the way for new treatments for conditions such as hemochromatosis and certain types of anemia.

References

- 1. Discovery and characterization of a novel non-competitive inhibitor of the divalent metal transporter DMT1/SLC11A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound |CAS:65004-42-4 Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of the divalent metal ion transporter DMT1 and iron homeostasis by a ubiquitin-dependent mechanism involving Ndfips and WWP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Pyrimidinone 8 and its Effects on Cellular Iron Levels

Disclaimer: As of the latest literature review, specific data for a compound designated "Pyrimidinone 8" is not publicly available. This guide synthesizes information on the broader class of pyrimidinone and pyrimidine derivatives to provide a framework for understanding the potential effects of such a compound on cellular iron metabolism. The experimental protocols and potential mechanisms described are based on established knowledge of related compounds and general cell biology principles.

Introduction

Pyrimidinones are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent research into the fundamental processes of cellular iron metabolism and iron-dependent cell death pathways, such as ferroptosis, has opened new avenues for therapeutic intervention. Certain pyrimidine derivatives have been shown to interact with key components of iron homeostasis, suggesting that novel pyrimidinone compounds could be developed to modulate cellular iron levels for therapeutic benefit. This guide explores the potential effects of a hypothetical compound, this compound, on cellular iron levels, providing a theoretical framework and practical experimental guidance for researchers in drug development.

Potential Mechanism of Action: Interaction with Cellular Iron Homeostasis

Cellular iron is meticulously regulated to ensure a sufficient supply for essential processes while preventing the toxic accumulation of reactive iron. Key proteins involved in this regulation include ferritin, the primary iron storage protein, and transferrin receptor 1 (TfR1), which mediates the uptake of iron-bound transferrin.

Some polyhydroxypyrimidines have been demonstrated to directly release iron from ferritin[1]. This action increases the cytosolic labile iron pool (LIP), a pool of chelatable, redox-active iron that is readily available for cellular processes. An increase in the LIP can have significant downstream consequences, including the induction of oxidative stress and ferroptosis, an iron-dependent form of regulated cell death. The ability of pyrimidinone compounds to mobilize iron from ferritin suggests a direct mechanism by which they can influence cellular iron levels[1].

Furthermore, the de novo pyrimidine biosynthesis pathway has been linked to ferroptosis defense[2][3][4][5]. By potentially modulating this pathway, this compound could indirectly affect a cell's sensitivity to ferroptosis, a process intrinsically linked to iron metabolism.

Data Presentation: Expected Effects of this compound on Cellular Iron Markers

The following table summarizes the anticipated qualitative and potential quantitative effects of this compound on key markers of cellular iron metabolism, based on the known actions of related pyrimidine compounds.

| Parameter | Expected Effect of this compound | Method of Measurement | Rationale |

| Labile Iron Pool (LIP) | Increase | Fluorescent Probes (e.g., Calcein-AM) | Direct release of iron from ferritin by pyrimidinone derivatives[1]. |

| Total Cellular Iron | No initial change, may decrease over time | Colorimetric Assays (e.g., Ferrozine-based) | Mobilization of stored iron without immediate changes in total cellular content. Long-term effects may involve iron efflux mechanisms. |

| Ferritin Heavy Chain (FTH1) Protein Levels | Decrease | Western Blot | Increased LIP can lead to the degradation of ferritin via ferritinophagy to release more iron. |

| Transferrin Receptor 1 (TfR1) Protein Levels | Increase | Western Blot, Immunofluorescence | Cellular response to a perceived iron-deficient state due to altered iron distribution, leading to increased iron uptake machinery. |

| Ferroptosis Sensitivity | Increase | Cell Viability Assays (in the presence of ferroptosis inducers) | Elevated LIP increases susceptibility to lipid peroxidation, a key event in ferroptosis. |

Experimental Protocols

Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol describes the use of the fluorescent probe Calcein-AM to measure the labile iron pool in cultured cells. Calcein-AM is a cell-permeable dye that is non-fluorescent until hydrolyzed by intracellular esterases to calcein. The fluorescence of calcein is quenched upon binding to labile iron.

Materials:

-

Calcein-AM (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Iron chelator (e.g., Deferiprone or Deferoxamine)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound for the desired time period. Include vehicle-treated cells as a negative control.

-

Calcein-AM Loading:

-

Prepare a working solution of Calcein-AM in cell culture medium (final concentration typically 0.1-1 µM).

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess Calcein-AM.

-

Add fresh, pre-warmed PBS or medium to each well.

-

Measure the baseline fluorescence (F_initial) using a fluorescence plate reader (Excitation/Emission ~488/515 nm).

-

Add a saturating concentration of an iron chelator to each well to de-quench the calcein by removing iron.

-

Incubate for 5-10 minutes at 37°C.

-

Measure the maximum fluorescence (F_max).

-

-

Data Analysis:

-

The labile iron pool is proportional to the difference in fluorescence before and after the addition of the chelator (ΔF = F_max - F_initial).

-

Normalize the results to a measure of cell number (e.g., protein concentration or a nuclear stain).

-

Quantification of Total Cellular Iron using a Ferrozine-Based Colorimetric Assay

This protocol outlines a method to quantify the total non-heme iron content in cell lysates.

Materials:

-

Acid-releasing solution (e.g., 1 M HCl, 4.5% w/v KMnO4)

-

Iron-reducing solution (e.g., a mixture of ascorbic acid and thioglycolic acid)

-

Ferrozine solution

-

Iron standard solution (e.g., FeCl3)

-

96-well clear plates

-

Spectrophotometer

Procedure:

-

Cell Lysis:

-

Treat cells with this compound as described above.

-

Harvest cells and wash with PBS.

-

Lyse the cells in an appropriate lysis buffer and determine the protein concentration.

-

-

Iron Release and Reduction:

-

To a known amount of cell lysate, add the acid-releasing solution and incubate at 60°C for 2 hours to release iron from proteins.

-

Cool the samples to room temperature.

-

Add the iron-reducing solution to reduce Fe³⁺ to Fe²⁺.

-

-

Colorimetric Reaction:

-

Add the Ferrozine solution, which forms a colored complex with Fe²⁺.

-

Incubate for 30 minutes at room temperature.

-

-

Measurement and Quantification:

-

Measure the absorbance at ~562 nm using a spectrophotometer.

-

Prepare a standard curve using the iron standard solution.

-

Calculate the iron concentration in the samples based on the standard curve and normalize to the protein concentration.

-

Western Blotting for Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1)

This protocol describes the detection of FTH1 and TfR1 protein levels by western blot.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FTH1, anti-TfR1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat and harvest cells as previously described.

-

Lyse cells in RIPA buffer on ice.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Immunofluorescence for Transferrin Receptor 1 (TfR1)

This protocol details the visualization of TfR1 localization and expression in cells using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-TfR1)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate.

-

Treat the cells with this compound.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Blocking and Staining:

-

Wash with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-TfR1 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with appropriate filters.

-

Capture images and analyze the fluorescence intensity and localization of TfR1.

-

Mandatory Visualizations

References

- 1. Release of iron from ferritin by divicine, isouramil, acid-hydrolyzed vicine, and dialuric acid and initiation of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The pyrimidinosome: Orchestrating pyrimidine biosynthesis and ferroptosis defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo pyrimidine biosynthetic complexes support cancer cell proliferation and ferroptosis defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Pyrimidinone 8: A Novel Tool for Interrogating SLC11A2 (DMT1) Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pyrimidinone 8, a novel small molecule inhibitor of the Solute Carrier Family 11 Member 2 (SLC11A2), also known as the Divalent Metal Transporter 1 (DMT1). SLC11A2 is a critical transmembrane protein responsible for the uptake of dietary non-heme iron in the intestine and for iron transport from endosomes into the cytoplasm of various cells.[1][2] Its dysfunction is implicated in several human diseases, including iron-deficiency anemia, hemochromatosis, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3][4] this compound has emerged as a valuable chemical probe for elucidating the physiological and pathological roles of SLC11A2.

This compound: A Profile of a Selective SLC11A2 Inhibitor

This compound was identified through a ligand-based virtual screening and is characterized as a reversible, non-competitive, and allosteric inhibitor of human SLC11A2 (hDMT1).[3][5][6] Its mechanism of action is distinct in that it does not alter the cell surface expression of hDMT1 and its inhibitory activity is independent of extracellular pH.[3][7] This makes it a precise tool for studying the transport function of SLC11A2 without confounding effects on protein trafficking or pH-dependent transport kinetics.

| Property | Value | Reference |

| Target | Solute Carrier Family 11 Member 2 (SLC11A2 / DMT1) | [3] |

| Mechanism of Action | Reversible, linear non-competitive, allosteric inhibition | [3][5][7] |

| Inhibition Constant (Ki) | ~20 µM for hDMT1 | [3][5][6] |

| IC50 | 13.8 µM for hDMT1-mediated iron uptake | [7] |

| Effect on Cell Surface Expression | No effect on hDMT1 cell surface expression | [3][7] |

| pH Dependence | No dependence on extracellular pH | [3][7] |

The Central Role of SLC11A2 in Iron Homeostasis

SLC11A2 plays a dual role in maintaining systemic and cellular iron balance. In the duodenum, it is located on the apical membrane of enterocytes and is responsible for the absorption of dietary ferrous iron (Fe²⁺) into the body.[2] Within most cells, following the endocytosis of iron-bound transferrin, SLC11A2 is localized to the endosomal membrane and facilitates the transport of Fe²⁺ from the endosome into the cytosol, making it available for cellular processes.[1]

Experimental Protocols for Studying SLC11A2 with this compound

A variety of in vitro assays are essential for characterizing the inhibitory effects of compounds like this compound on SLC11A2 function. Below are detailed methodologies for key experiments.

Heterologous Expression of SLC11A2 in HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a robust platform for the overexpression of membrane transporters like SLC11A2.

Protocol:

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection:

-

Plate cells to be 70-80% confluent on the day of transfection.

-

Transfect cells with a mammalian expression vector containing the full-length cDNA of the desired human SLC11A2 isoform (e.g., pcDNA3.1-hDMT1-1A/IRE+). Use a suitable transfection reagent according to the manufacturer's instructions.

-

For stable cell lines, co-transfect with a vector conferring antibiotic resistance (e.g., neomycin) and select for resistant clones over 2-3 weeks.

-

-

Verification of Expression: Confirm SLC11A2 overexpression by Western blotting of whole-cell lysates using an anti-SLC11A2 antibody or by immunofluorescence microscopy to visualize protein localization.

Radioactive ⁵⁵Fe²⁺ Uptake Assay

This assay directly measures the transport of iron into cells and is a gold-standard method for assessing inhibitor potency.

Protocol:

-

Cell Preparation: Plate SLC11A2-overexpressing HEK293 cells in 24-well plates and grow to confluency.

-

Assay Buffer Preparation: Prepare an uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.4 mM KH₂PO₄, 0.5 mM Na₂HPO₄, 25 mM MES, pH 5.5).

-

Inhibitor Pre-incubation: Wash cells twice with the assay buffer. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the assay buffer for 10-15 minutes at 37°C.

-

Iron Uptake:

-

Prepare a fresh solution of 1 µM ⁵⁵FeCl₃ in the assay buffer. Immediately before addition to cells, add a 100-fold molar excess of ascorbic acid to reduce Fe³⁺ to Fe²⁺.

-

Initiate the uptake by adding the ⁵⁵Fe²⁺ solution to the wells.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold stop solution (e.g., PBS containing 1 mM EDTA).

-

Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

-

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Normalize the counts to the protein concentration of each lysate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcein Quench Assay

This is a fluorescence-based method for monitoring the influx of divalent metal ions, including Fe²⁺, into the cytoplasm. Calcein-AM is a cell-permeant dye that becomes fluorescent and trapped intracellularly upon hydrolysis by esterases. The fluorescence of calcein is quenched upon binding to divalent metals like iron.

Protocol:

-

Cell Preparation: Plate SLC11A2-overexpressing HEK293 cells in a black, clear-bottom 96-well plate.

-

Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and incubate with 1 µM Calcein-AM for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with the assay buffer (pH 5.5) to remove extracellular dye.

-

Inhibitor Incubation: Add the assay buffer containing various concentrations of this compound or vehicle control to the wells.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

-

Initiate the transport by adding a solution of Fe²⁺ (prepared as in the radioactive assay, e.g., 100 µM) to the wells.

-

Monitor the decrease in fluorescence over time.

-

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of iron influx. Calculate the initial rate of quenching for each inhibitor concentration. Plot the percentage of inhibition of the rate against the inhibitor concentration to determine the IC50.

Whole-Cell Electrophysiological Recordings

SLC11A2 is an electrogenic transporter, symporting one H⁺ with one divalent metal cation. This property allows for the direct measurement of its activity using patch-clamp electrophysiology.

Protocol:

-

Cell Preparation: Plate SLC11A2-overexpressing cells on glass coverslips.

-

Solutions:

-

External Solution (pH 5.5): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl₂, 2 mM CaCl₂, 10 mM MES.

-

Pipette Solution (Internal): 130 mM K-gluconate, 10 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, pH 7.2.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the membrane potential at a set value (e.g., -40 mV).

-

Perfuse the cell with the external solution. A shift to a lower pH (e.g., from 7.4 to 5.5) will induce a proton leak current through SLC11A2.

-

Apply the substrate (e.g., 10 µM Fe²⁺) to elicit an inward current.

-

-

Inhibitor Application: After establishing a stable baseline current, perfuse the cell with the external solution containing this compound and measure the reduction in the iron-induced current.

-

Data Analysis: The magnitude of the current inhibition reflects the effect of this compound on SLC11A2 transport activity.

Visualizing the Mechanism of this compound

The non-competitive nature of this compound's inhibition of SLC11A2 suggests that it binds to an allosteric site, distinct from the substrate-binding site. This binding event induces a conformational change in the transporter that reduces its transport efficiency without preventing substrate binding.

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying SLC11A2. Its well-characterized non-competitive mechanism of action and the availability of robust in vitro assays make it an ideal probe for investigating the intricate roles of SLC11A2 in health and disease. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of iron metabolism and the development of novel therapeutics for iron-related disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small molecule inhibitors of divalent metal transporter-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. A role for divalent metal transporter (DMT1) in mitochondrial uptake of iron and manganese - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pyrimidinone 8 (Palbociclib) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Pyrimidinone 8 (represented by the well-characterized compound Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6)) in various cell-based assays. Palbociclib is an FDA-approved therapeutic agent for certain types of breast cancer and serves as a valuable tool for studying cell cycle regulation and cancer biology.[1][2]

Mechanism of Action

Palbociclib is a potent and selective inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with Cyclin D, play a crucial role in the G1 phase of the cell cycle. The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein.[2] Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[1][2] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of Rb, leading to the maintenance of the Rb-E2F complex. This action blocks entry into the S phase, resulting in a G1 cell cycle arrest and inhibition of cell proliferation.[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound (Palbociclib).

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Palbociclib in various cancer cell lines. These values are indicative of the compound's potency in inhibiting cell proliferation.

| Cell Line | Cancer Type | Rb Status | IC50 (nM) | Reference |

| MCF-7 | Breast Cancer (ER+) | Proficient | 148 ± 25.7 | [4] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Proficient | 285 | [5] |

| MDA-MB-453 | Breast Cancer (HER2+) | Proficient | 106 | [5] |

| T47D | Breast Cancer (ER+) | Proficient | Not explicitly stated, but sensitive | [6] |

| AGS | Gastric Cancer | Not specified | Dose-dependent inhibition observed | [7] |

| HGC-27 | Gastric Cancer | Not specified | Dose-dependent inhibition observed | [7] |

| KB-3-1 | Epidermoid Carcinoma | Not specified | 5014 | [8] |

| SW620 | Colorectal Adenocarcinoma | Not specified | 3921 | [8] |

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density).

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of Palbociclib on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Palbociclib (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.[7]

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of Palbociclib in complete medium. The final concentrations should typically range from 0.01 µM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours.[8]

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance at 495 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Proliferation Assay

Caption: Workflow for the MTT-based cell proliferation assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following Palbociclib treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Palbociclib (dissolved in DMSO)

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70-75% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Palbociclib (e.g., 0.5, 1, 2 µM) or vehicle control for 48 hours.[7]

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to cold 75% ethanol while vortexing gently. Store at 4°C overnight.[7][9]

-

Wash the fixed cells twice with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.[7]

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected with Palbociclib treatment.[7]

Western Blot Analysis of Rb Phosphorylation

This protocol is used to detect changes in the phosphorylation status of the Rb protein, a direct target of the CDK4/6-Cyclin D complex.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Palbociclib (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed cells in 6-well plates and treat with Palbociclib (e.g., 250 nM for 48 hours for MB231 cells) or vehicle control.[5]

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection system. A decrease in the phospho-Rb signal relative to total Rb is expected in Palbociclib-treated cells.[10]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. mdpi.com [mdpi.com]